

Application Note & Protocol: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters from Di(trimethylolpropane)

Author: BenchChem Technical Support Team. **Date:** December 2025

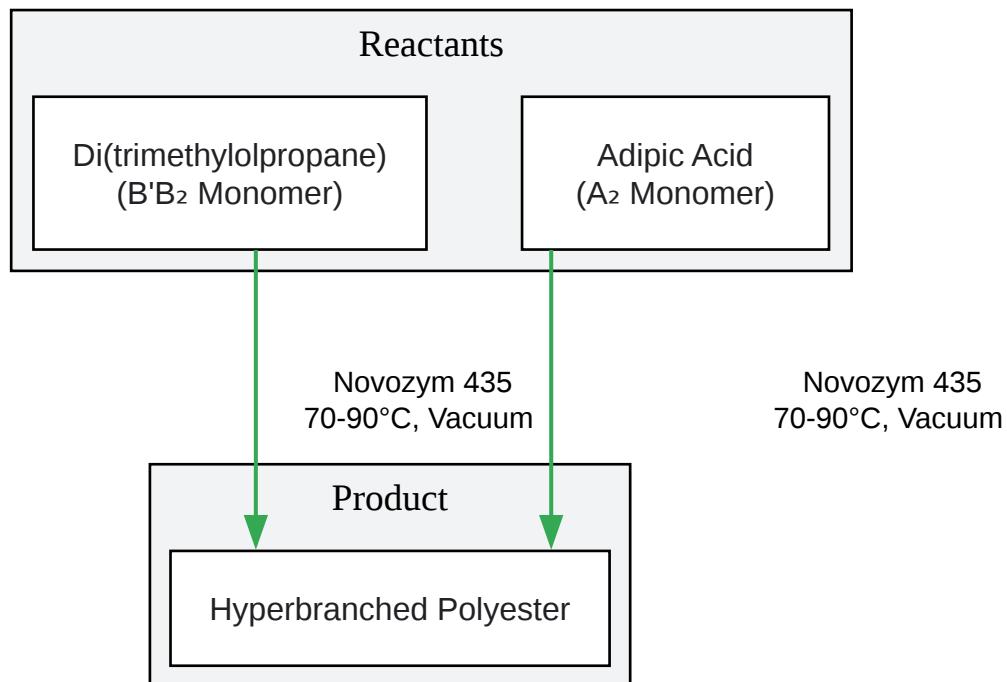
Compound of Interest

Compound Name: *Di(trimethylolpropane)*

Cat. No.: *B1346956*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Abstract

This document provides a detailed protocol for the synthesis of hyperbranched aliphatic polyesters via lipase-catalyzed polycondensation. The method utilizes **Di(trimethylolpropane)**, a tetrafunctional monomer (B'B₂ type), and a linear dicarboxylic acid (A₂ type), such as adipic acid, in a solvent-free system. The reaction is catalyzed by Novozym 435, an immobilized lipase B from *Candida antarctica* (CALB), known for its high efficiency and stability in non-aqueous media.^[1] Enzymatic polymerization offers a green chemistry approach, proceeding under mild temperature conditions and avoiding residual metal catalysts, making the resulting polymers particularly suitable for biomedical and pharmaceutical applications.^{[2][3]} This protocol covers the reaction setup, purification, and characterization of the resulting polymers.

Principle of the Reaction

The synthesis is a step-growth polycondensation. The lipase enzyme, Novozym 435, facilitates the esterification reaction between the hydroxyl groups (-OH) of **Di(trimethylolpropane)** and the carboxyl groups (-COOH) of the dicarboxylic acid co-monomer. The use of a tetrafunctional alcohol with a difunctional acid (an A₂ + B'B₂ approach) leads to the formation of a highly branched, or hyperbranched, polymer architecture. The reaction is typically performed under

vacuum to effectively remove the water byproduct, which drives the equilibrium toward polymer formation and higher molecular weights.[2]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for lipase-catalyzed synthesis of hyperbranched polyester.

Experimental Protocol

Materials and Equipment

Materials:

- **Di(trimethylolpropane)** (Di-TMP)
- Adipic acid (or other suitable dicarboxylic acid like sebamic acid)
- Novozym 435 (Immobilized *Candida antarctica* lipase B)
- Tetrahydrofuran (THF), analytical grade
- Methanol, analytical grade

- Chloroform-d (CDCl_3) for NMR analysis

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer with heating mantle
- Vacuum pump with a cold trap
- Digital thermometer or thermocouple
- Büchner funnel and filtration flask
- Rotary evaporator
- Freeze-dryer or vacuum oven
- Standard laboratory glassware
- Analytical Instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Differential Scanning Calorimetry (DSC).

Step-by-Step Procedure

Step 1: Monomer and Enzyme Preparation

- Dry the monomers, **Di(trimethylolpropane)** and adipic acid, under vacuum at 40-50°C for at least 12 hours to remove any residual moisture.
- Weigh the monomers directly into the reaction flask. A typical molar ratio of carboxyl to hydroxyl groups (COOH:OH) is 1:1.5 to ensure hydroxyl-terminated polymers and prevent gelation.
- Weigh Novozym 435. A typical enzyme loading is 5-10% of the total monomer weight.

Step 2: Polymerization Reaction

- Assemble the reaction setup with the flask, magnetic stirrer, heating mantle, and connections to the vacuum line (with a cold trap) and a nitrogen inlet.
- Add the prepared monomers and the Novozym 435 beads to the reaction flask.
- Begin stirring and heat the mixture to the desired reaction temperature, typically between 70°C and 90°C.^[4]
- Once the monomers have melted and formed a homogenous mixture, apply vacuum (approx. 1-5 mbar) to start removing the water formed during the condensation.
- Maintain the reaction under these conditions for the desired duration, typically 24 to 48 hours. The reaction time influences the final molecular weight of the polymer.^[2]

Step 3: Reaction Termination and Enzyme Recovery

- After the polymerization period, cool the reaction mixture to room temperature.
- Add a sufficient amount of a suitable solvent (e.g., THF) to completely dissolve the polymer product.
- Separate the immobilized enzyme (Novozym 435 beads) from the polymer solution by vacuum filtration.
- Wash the recovered enzyme beads with fresh solvent to remove any adhering polymer. The enzyme can be dried under vacuum and stored for reuse.

Step 4: Polymer Purification

- Take the filtrate (polymer solution) and concentrate it using a rotary evaporator.
- Precipitate the polymer by slowly adding the concentrated solution to a non-solvent, such as cold methanol, while stirring vigorously.
- Collect the precipitated white polymer by filtration.
- Wash the polymer with fresh cold non-solvent to remove any unreacted monomers or oligomers.

- Dry the final product under high vacuum or using a freeze-dryer until a constant weight is achieved.

Step 5: Polymer Characterization

- Molecular Weight: Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) using Gel Permeation Chromatography (GPC).[\[5\]](#)
- Chemical Structure: Confirm the polyester structure and determine the degree of branching using 1H and ^{13}C NMR spectroscopy.[\[6\]](#)[\[7\]](#)
- Thermal Properties: Analyze the glass transition temperature (T_g) and melting temperature (T_m), if any, using Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize typical reaction conditions and the resulting polymer characteristics based on literature data for similar A_2+B_3/B_4 systems.

Table 1: Example Reaction Parameters for Lipase-Catalyzed Polycondensation

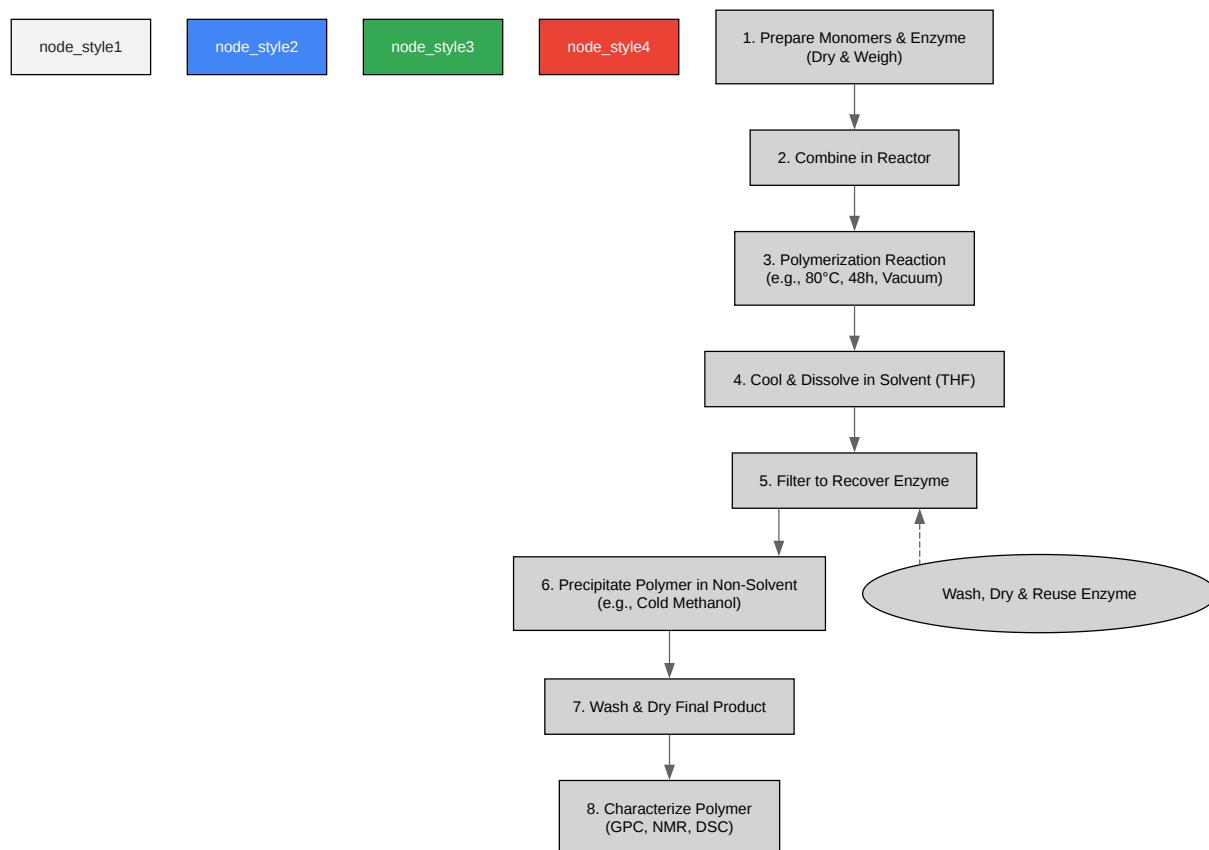

Parameter	Condition 1	Condition 2	Condition 3
B'B ₂ Monomer	Di-TMP	Di-TMP	Di-TMP
A ₂ Monomer	Adipic Acid	Sebadic Acid	Adipic Acid
COOH:OH Molar Ratio	1:1.5	1:1.5	1:2.0
Enzyme	Novozym 435	Novozym 435	Novozym 435
Enzyme Loading (% w/w)	10%	10%	10%
Temperature	80°C	90°C	80°C
Time	24 h	48 h	48 h
System	Solvent-free, Vacuum	Solvent-free, Vacuum	Solvent-free, Vacuum

Table 2: Resulting Polymer Characteristics

Property	Polymer from Cond. 1	Polymer from Cond. 2	Polymer from Cond. 3
Yield (%)	~85%	~90%	~80%
Mw (g/mol)	12,000	25,000	9,500
Mn (g/mol)	4,500	8,000	3,800
PDI (Mw/Mn)	2.7	3.1	2.5
Tg (°C)	-15°C	-25°C	-18°C

Note: The data presented are representative values to illustrate expected outcomes. Actual results will vary based on precise experimental conditions and monomer purity.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis and purification of polyesters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - *Catalysis Science & Technology* (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalyzed polyester synthesis--a green polymer chemistry - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of PEG endgroup and molecular weight on its reactivity for lipase-catalyzed polyester synthesis - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- To cite this document: BenchChem. [Application Note & Protocol: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters from Di(trimethylolpropane)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346956#lipase-catalyzed-polymerization-of-di-trimethylolpropane-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com